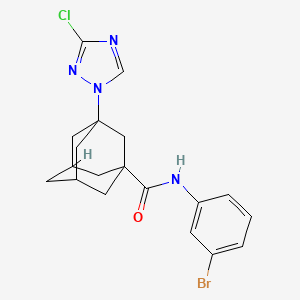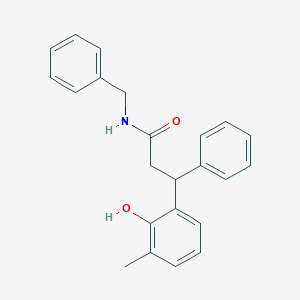![molecular formula C23H25N3O B6080934 N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide, also known as NAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
作用机制
The exact mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cell proliferation. Additionally, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to inhibit the activity of the enzyme HDAC, which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance synaptic plasticity. It has also been shown to reduce inflammation, promote cell survival, and inhibit cell proliferation. In animals, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to improve cognitive function, reduce brain damage, and improve neurological outcomes.
实验室实验的优点和局限性
One advantage of using N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide in lab experiments is its small size and low toxicity, which makes it easy to administer and study. It is also relatively stable and can be stored for long periods of time. However, one limitation is that N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has not yet been approved for clinical use, which limits its potential applications in human studies. Additionally, the exact mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide. One area of interest is the development of more potent and selective analogs of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide that can target specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide and its potential side effects. Overall, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is a promising small molecule drug that has the potential to be a valuable therapeutic agent in various diseases.
合成方法
The synthesis of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide involves the reaction of 1-naphthylamine with 3-(chloromethyl)pyridine hydrochloride and piperidine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized over the years to improve the yield and purity of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide.
科学研究应用
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, traumatic brain injury, stroke, and cancer. In Alzheimer's disease, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models. In traumatic brain injury and stroke, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to reduce brain damage and improve neurological outcomes. In cancer, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to inhibit tumor growth and induce cancer cell death.
属性
IUPAC Name |
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(22-11-3-9-20-8-1-2-10-21(20)22)25-15-19-7-5-13-26(17-19)16-18-6-4-12-24-14-18/h1-4,6,8-12,14,19H,5,7,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQDYKLTOGEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)

![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)